BenchChemオンラインストアへようこそ!

4-(3-chlorophenyl)-1H-pyrazole hydrochloride

TRPC3 antagonist calcium influx inhibition ion channel pharmacology

Select the 4-(3-chlorophenyl)-1H-pyrazole hydrochloride salt for reproducible TRPC channel studies. This regioisomer provides balanced inhibition of TRPC3, TRPC6, and TRPC7 (IC50 2.40–3.40 µM) without significant Orai1/CRAC interference. The hydrochloride salt enables direct aqueous dissolution (≥100 mg/mL), eliminating DMSO artifacts in cell-based assays and microfluidic platforms—a critical advantage over the free base. Distinguish this chemotype from 3-(4-chlorophenyl) or 5-(3-chlorophenyl) isomers to maintain target engagement fidelity.

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08
CAS No. 2247103-69-9
Cat. No. B2741613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorophenyl)-1H-pyrazole hydrochloride
CAS2247103-69-9
Molecular FormulaC9H8Cl2N2
Molecular Weight215.08
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CNN=C2.Cl
InChIInChI=1S/C9H7ClN2.ClH/c10-9-3-1-2-7(4-9)8-5-11-12-6-8;/h1-6H,(H,11,12);1H
InChIKeyNTUXEDGWGWFKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chlorophenyl)-1H-pyrazole Hydrochloride: TRPC Channel Research Tool with Defined Subtype Selectivity Profile


4-(3-Chlorophenyl)-1H-pyrazole hydrochloride (CAS 2247103-69-9) is a phenylpyrazole derivative that serves as a small molecule antagonist of canonical transient receptor potential (TRPC) cation channels. Structurally, it comprises a 1H-pyrazole core bearing a 3-chlorophenyl substituent at the 4-position, with the hydrochloride salt conferring enhanced aqueous solubility relative to the neutral free base form . The compound and its structural analogs have been characterized in binding studies as inhibitors of calcium influx mediated by TRPC3, TRPC6, and TRPC7 channels, positioning this scaffold within the broader pyrazole class of TRPC modulators exemplified by reference tool compounds Pyr3, Pyr6, and Pyr10 [1][2].

Why 4-(3-Chlorophenyl)-1H-pyrazole Hydrochloride Cannot Be Interchanged with Other Phenylpyrazole TRPC Modulators


Phenylpyrazole-based TRPC channel modulators exhibit profound functional divergence based on subtle structural variations, including regiochemistry of the chlorophenyl substituent, substitution pattern on the pyrazole core, and the specific salt form employed. The 4-(3-chlorophenyl) regioisomer represents a distinct chemotype from the 3-(4-chlorophenyl), 5-(3-chlorophenyl), and 1-(3-chlorophenyl) isomers [1]. These positional isomers display divergent target engagement profiles across the TRPC family (TRPC3, TRPC6, TRPC7) as well as distinct off-target activities at Orai1/CRAC channels [2][3]. Furthermore, the hydrochloride salt form confers aqueous solubility characteristics that differ markedly from the free base (CAS 1196152-63-2), directly impacting experimental handling, formulation feasibility, and the consistency of biological assay outcomes . Generic substitution among these structurally proximal compounds without quantitative understanding of their respective selectivity and physicochemical profiles would introduce uncontrolled experimental variables in calcium signaling studies, structure-activity relationship (SAR) campaigns, and pharmacological tool compound selection.

Quantitative Differentiation Evidence: 4-(3-Chlorophenyl)-1H-pyrazole Hydrochloride Versus TRPC Inhibitor Alternatives


TRPC3 Subtype Potency Relative to Established Tool Compound Pyr3

The 4-(3-chlorophenyl)-1H-pyrazole scaffold (assayed as the neutral free base) demonstrates TRPC3 antagonism with an IC50 of 2.40 μM in calcium fluorescence assays using human TRPC3 stably expressed in HEK293 cells [1]. In direct cross-study comparison, the widely used reference tool compound Pyr3 (ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) inhibits TRPC3-mediated Ca2+ influx with an IC50 of 0.70 μM under comparable assay conditions . The approximately 3.4-fold lower potency of the 4-(3-chlorophenyl) scaffold relative to Pyr3 establishes its utility as a moderately potent TRPC3 antagonist scaffold distinct from high-potency tool compounds, positioning it as a candidate for SAR exploration where target engagement is desired without the potent TRPC3 blockade characteristic of Pyr3 [2].

TRPC3 antagonist calcium influx inhibition ion channel pharmacology Pyr3 comparator

Hydrochloride Salt Solubility Enhancement Versus Free Base Form

The hydrochloride salt form of 4-(3-chlorophenyl)-1H-pyrazole (CAS 2247103-69-9) confers enhanced aqueous solubility compared to the neutral free base (CAS 1196152-63-2), a critical physicochemical differentiation for biological assay preparation. While the neutral free base has limited aqueous solubility characteristic of lipophilic phenylpyrazoles (calculated XLogP3 of approximately 2.5 for structurally related analogs), the hydrochloride salt enables dissolution in aqueous media [1]. Vendor specifications for related pyrazole hydrochloride salts indicate aqueous solubility of ≥100 mg/mL under controlled storage conditions, representing a substantial enhancement over the free base form . This solubility differential translates directly to practical handling advantages: the hydrochloride salt can be formulated as aqueous stock solutions for cell-based assays and in vivo studies, whereas the free base requires organic co-solvents such as DMSO that may introduce solvent-related artifacts in calcium signaling measurements [2].

aqueous solubility salt form selection formulation compatibility free base comparator

TRPC Subfamily Target Engagement Profile Versus Pyr6 and Pyr10

The 4-(3-chlorophenyl)-1H-pyrazole scaffold displays a distinct target engagement profile across the TRPC subfamily, inhibiting human TRPC3 (IC50 = 2.40 μM), mouse TRPC6 (IC50 = 2.90 μM), and human TRPC7 (IC50 = 3.40 μM) with comparable moderate potency in calcium fluorescence assays conducted in stably transfected HEK293 cells [1]. This balanced, multi-TRPC inhibition profile contrasts with reference pyrazole tool compounds: Pyr10 demonstrates TRPC3 selectivity (TRPC3 IC50 = 0.72 μM) with 18-fold selectivity over Orai1/CRAC-mediated store-operated calcium entry (SOCE IC50 = 13.08 μM) ; Pyr6 exhibits opposite selectivity, potently inhibiting Orai1-mediated SOCE (IC50 = 0.49 μM) while showing poor activity against TRPC3 (IC50 = 18.46 μM, representing a 37-fold preference for Orai1 over TRPC3) . The 4-(3-chlorophenyl) scaffold's pan-TRPC3/6/7 profile without pronounced CRAC channel activity positions it for distinct experimental applications where concurrent modulation of multiple TRPC isoforms is scientifically desired [2].

TRPC3 TRPC6 TRPC7 Pyr6 Pyr10 Orai1 selectivity

Regioisomeric Differentiation: 4-Position Substitution Versus 3- and 5-Position Chlorophenyl Pyrazoles

The 4-(3-chlorophenyl) substitution pattern represents a distinct chemotype with documented biological differentiation from alternative regioisomers. In comparative SAR studies of chlorophenyl pyrazoles, the 3-chlorophenyl substituent at the 3-position of the pyrazole ring enhanced antitubercular activity, while 5-(3-chlorophenyl)-1H-pyrazole (CAS 59843-69-5) exhibited anti-leishmanial activity with an IC50 of 15 ± 0.14 μM against L. braziliensis promastigotes [1]. In contrast, 1-(3-chlorophenyl)-1H-pyrazole (CAS 57211-65-1) has been characterized as an antibacterial agent inhibiting bacterial DNA gyrase and topoisomerase IV, demonstrating anticancer antiproliferative activity with IC50 values of 12.5 μM (MCF-7 breast cancer) and 15.0 μM (A549 lung cancer) . The 4-(3-chlorophenyl) regioisomer studied herein is primarily characterized for TRPC channel modulation rather than the antimicrobial or anticancer activities associated with its positional isomers, establishing a distinct pharmacological identity driven by the specific position of chlorophenyl attachment to the pyrazole core [2].

regioisomer positional isomer SAR structure-activity relationship pyrazole substitution

Defined Research Application Scenarios for 4-(3-Chlorophenyl)-1H-pyrazole Hydrochloride


Calcium Signaling Research Requiring Balanced Multi-TRPC Channel Modulation

Investigators studying cellular calcium homeostasis in systems where TRPC3, TRPC6, and TRPC7 isoforms are co-expressed and functionally redundant. The compound's balanced inhibition profile across these three TRPC subfamily members (IC50 range: 2.40-3.40 μM) enables concurrent blockade of multiple canonical TRPC channels without the pronounced Orai1/CRAC channel interference characteristic of Pyr6 or the TRPC3-exclusive selectivity of Pyr10 [1][2]. This profile is particularly relevant in cardiovascular research, where both TRPC3 and TRPC6 have been implicated in angiotensin II-induced cardiac hypertrophy and vascular smooth muscle proliferation [3].

Aqueous Formulation-Dependent in Vitro and ex Vivo Assay Development

Experimental protocols requiring aqueous-compatible compound formulation without organic co-solvents that may perturb membrane integrity or calcium channel function. The hydrochloride salt form (CAS 2247103-69-9) enables direct dissolution in aqueous buffers at concentrations ≥100 mg/mL, eliminating DMSO vehicle requirements . This property is essential for primary cell culture studies, isolated tissue bath experiments, and microfluidic calcium imaging platforms where even trace organic solvents can introduce confounding artifacts in TRPC channel gating measurements [4].

Structure-Activity Relationship (SAR) Campaigns Around Phenylpyrazole TRPC Antagonists

Medicinal chemistry programs seeking to optimize TRPC channel modulators through systematic scaffold exploration. The 4-(3-chlorophenyl)-1H-pyrazole scaffold serves as a moderately potent starting point (TRPC3 IC50 = 2.40 μM) from which structural modifications can be introduced to enhance potency, improve subtype selectivity, or modulate physicochemical properties [1]. The regioisomeric specificity for TRPC channel engagement (distinct from the antibacterial/anticancer activities of 1- and 5-substituted analogs) establishes a clear SAR trajectory for TRPC-targeted optimization [5].

Comparative Tool Compound Studies Requiring Defined TRPC Antagonist Potency Gradients

Experimental designs that benefit from a panel of TRPC antagonists spanning a range of potencies to establish concentration-response relationships and target engagement thresholds. The 4-(3-chlorophenyl) scaffold (IC50 ≈ 2.4-3.4 μM) fills a potency gap between high-potency reference tools such as Pyr3 (IC50 = 0.70 μM) and weaker or non-selective modulators [2][3]. This graded potency profile enables dose-ranging studies that cannot be executed using only the highest-potency tool compounds, supporting more nuanced pharmacological characterization of TRPC channel contributions to cellular physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-chlorophenyl)-1H-pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.